molecular formula C9H6BrN3 B1463051 4-Bromo-6-(2-pyridyl)pyrimidine CAS No. 1159818-66-2

4-Bromo-6-(2-pyridyl)pyrimidine

Cat. No.: B1463051
CAS No.: 1159818-66-2
M. Wt: 236.07 g/mol
InChI Key: KDNMUCASPQDVIC-UHFFFAOYSA-N
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Description

4-Bromo-6-(2-pyridyl)pyrimidine is a useful research compound. Its molecular formula is C9H6BrN3 and its molecular weight is 236.07 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Bromo-6-(2-pyridyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by inhibiting cyclin-dependent kinases . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects make this compound a promising candidate for cancer therapy research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of cyclin-dependent kinases, preventing their phosphorylation activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and induces cell cycle arrest without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cyclin-dependent kinases, modulating their activity and affecting downstream metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by altering gene expression and protein activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . This distribution is crucial for its activity, as it allows this compound to reach its target enzymes and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other proteins involved in signal transduction pathways . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, further influencing its biochemical properties and effects.

Biological Activity

4-Bromo-6-(2-pyridyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a pyridine ring, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H8BrN3, and it has a molecular weight of 252.09 g/mol. The compound's structure includes a pyrimidine core substituted with a bromine atom at the 4-position and a 2-pyridyl group at the 6-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate protein functions and enzyme activities, leading to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against several pathogens. In vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation and increased apoptosis markers after treatment with the compound. Flow cytometry analysis confirmed that the compound induced G1 phase arrest, corroborating its role as a potential anticancer agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results showed that the compound exhibited strong antibacterial activity with MIC values ranging from 8 to 32 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activities

Activity TypeTarget Organism/CellsObserved EffectReference
AnticancerMCF-7 (breast cancer cells)Reduced proliferation; induced apoptosis
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL

Properties

IUPAC Name

4-bromo-6-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNMUCASPQDVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.